molecular formula C18H13F2N5O2S B2735293 2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894986-34-6

2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2735293
CAS No.: 894986-34-6
M. Wt: 401.39
InChI Key: SZLADEYLCZPWAO-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically privileged scaffolds: a benzenesulfonamide and a [1,2,4]triazolo[4,3-b]pyridazine core. The benzenesulfonamide group is a well-known pharmacophore present in many therapeutic agents, serving as a key functional group for inhibiting various enzymes . The [1,2,4]triazolo[4,3-b]pyridazine system is an important nitrogen-rich heterocyclic scaffold in organic synthesis, frequently employed as a key template for developing novel bioactive compounds . Compounds featuring the triazolopyridazine nucleus have been investigated as inhibitors of key biological targets, including Janus Kinases (JAKs) and p38 Mitogen-Activated Protein Kinases, which are implicated in inflammatory diseases and cancer . The specific molecular architecture of this compound, which links a difluorinated benzenesulfonamide to a methyl-substituted triazolopyridazine via a phenyl linker, suggests potential as a protein kinase inhibitor. Researchers can utilize this compound as a chemical tool to probe biological systems or as a lead structure for the design and synthesis of new therapeutic agents targeting a range of pathologies. This product is intended for non-human research applications only in laboratory settings. It is not approved for diagnostic, therapeutic, or any other use in humans or animals.

Properties

IUPAC Name

2,5-difluoro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5O2S/c1-11-21-22-18-8-7-16(23-25(11)18)12-3-2-4-14(9-12)24-28(26,27)17-10-13(19)5-6-15(17)20/h2-10,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLADEYLCZPWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide represents a novel class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound and similar derivatives.

Synthesis

The synthesis of the compound involves several key steps including the formation of the triazolo-pyridazine moiety and subsequent sulfonamide linkage. The synthetic pathway typically includes:

  • Formation of Triazolo-Pyridazine :
    • Reaction of appropriate precursors to form the triazolo-pyridazine core.
  • Sulfonamide Coupling :
    • The triazolo-pyridazine derivative is then coupled with a benzenesulfonamide moiety through standard amide bond formation techniques.

Biological Activity

The biological activity of this compound has been evaluated against various targets, particularly focusing on its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro assays demonstrated that the compound exhibits cytotoxic effects with IC50 values in the low micromolar range against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These findings suggest that the compound may act as a potent inhibitor of cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which 2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide exerts its biological effects may involve:

  • Kinase Inhibition : Preliminary data suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways, particularly c-Met kinase, which is known to play a critical role in tumorigenesis and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies have shown promising results against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) assays indicated effective inhibition against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
Bacterial StrainMIC (μg/mL)
Klebsiella pneumoniae8
Pseudomonas aeruginosa16

These results highlight the potential dual functionality of this compound as both an anticancer and antimicrobial agent.

Case Studies

Several case studies have been conducted to explore the effects of this compound in vivo. For instance:

  • In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating its potential for therapeutic applications in oncology.

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